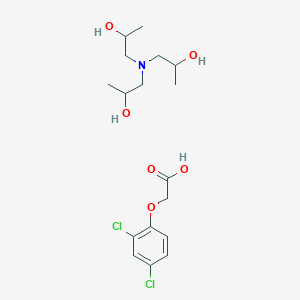

2,4-D triisopropanolammonium salt

Description

Propriétés

Numéro CAS |

18584-79-7 |

|---|---|

Formule moléculaire |

C17H27Cl2NO6 |

Poids moléculaire |

412.3 g/mol |

Nom IUPAC |

1-[bis(2-hydroxypropyl)amino]propan-2-ol;2-(2,4-dichlorophenoxy)acetic acid |

InChI |

InChI=1S/C9H21NO3.C8H6Cl2O3/c1-7(11)4-10(5-8(2)12)6-9(3)13;9-5-1-2-7(6(10)3-5)13-4-8(11)12/h7-9,11-13H,4-6H2,1-3H3;1-3H,4H2,(H,11,12) |

Clé InChI |

SRPJGPPDQIFOGY-UHFFFAOYSA-N |

SMILES |

CC(CN(CC(C)O)CC(C)O)O.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |

SMILES canonique |

CC(CN(CC(C)O)CC(C)O)O.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |

Autres numéros CAS |

18584-79-7 |

Pictogrammes |

Corrosive; Irritant; Environmental Hazard |

Origine du produit |

United States |

mechanism of action of 2,4-D triisopropanolammonium salt in broadleaf weeds

An In-Depth Technical Guide to the Mechanism of Action of 2,4-D Triisopropanolammonium Salt in Broadleaf Weeds

Introduction: A Foundational Selective Herbicide

Since its commercial introduction in 1946, 2,4-Dichlorophenoxyacetic acid (2,4-D) has been a cornerstone of modern agriculture, representing the first successful selective herbicide that could control broadleaf (dicotyledonous) weeds without significantly harming grass (monocotyledonous) crops like corn, wheat, and rice[1][2][3]. 2,4-D belongs to the phenoxyacetic acid class of herbicides and functions as a synthetic auxin, or "auxin mimic"[2][4][5]. It disrupts normal plant growth processes by inducing uncontrolled and disorganized cell division and elongation, ultimately leading to the death of susceptible plants[5][6][7].

The active ingredient, 2,4-D acid, is a crystalline solid with low water solubility[8]. To enhance its utility in spray applications, it is formulated as salts or esters. This guide focuses specifically on the triisopropanolammonium (TIPA) salt formulation. The TIPA salt is created by reacting the 2,4-D acid with triisopropanolamine, which significantly increases its solubility in water, making it easy to mix and apply as a liquid spray[8][9]. This formulation ensures efficient delivery of the active ingredient to the target weed.

This document provides a detailed examination of the complete mechanism of action, from foliar uptake to molecular signaling and the resulting physiological collapse in susceptible broadleaf weeds.

Part 1: Pharmacokinetics - Absorption and Translocation

The efficacy of a systemic herbicide like 2,4-D is fundamentally dependent on its ability to be absorbed by the plant and translocated to its sites of action.

The Role of the Triisopropanolammonium (TIPA) Salt Formulation

The primary function of the TIPA salt formulation is to render the 2,4-D active ingredient highly soluble in water[8][9]. This is a critical first step, as it allows for a uniform spray solution. Once applied, the 2,4-D TIPA salt dissociates, and the 2,4-D anion is absorbed by the plant. While ester formulations are known for rapid foliar penetration, salt formulations like TIPA are readily absorbed through both the leaves and the roots of the plant[10][11][12].

Cellular Uptake and Systemic Translocation

Upon contact with the leaf surface, 2,4-D is absorbed and begins its systemic journey. It is translocated throughout the plant via both the xylem (water-conducting tissue) and the phloem (sugar-conducting tissue), allowing it to accumulate in metabolically active regions, particularly the meristems where cell division and growth are most active[2][6][13][14]. This systemic movement is crucial for its effectiveness against perennial weeds with extensive root systems.

The selectivity between broadleaf weeds and grasses is partly explained by differences in their anatomy and physiology. Broadleaf plants tend to have exposed growing points at the tips of their stems and in leaf axils, making them more direct targets for the herbicide spray[3]. Furthermore, translocation of 2,4-D is often more efficient in broadleaf species compared to grasses, where movement can be restricted[3][15].

Part 2: Molecular Mechanism of Action - Hijacking the Auxin Signaling Pathway

The herbicidal activity of 2,4-D stems from its ability to mimic the natural plant hormone indole-3-acetic acid (IAA) at the molecular level, but with a critical difference: unlike IAA, which is rapidly degraded by the plant to maintain hormonal balance, synthetic auxins like 2,4-D are far more persistent[16][17][18]. This persistence leads to a continuous, overwhelming stimulation of the auxin signaling pathway.

The core of this pathway involves three main components:

-

TIR1/AFB F-Box Proteins: These are the nuclear auxin receptors[19][20][21].

-

Aux/IAA Proteins: These function as transcriptional repressors.

-

Auxin Response Factors (ARFs): These are transcription factors that bind to DNA and activate or repress gene expression.

The Hijacking Process:

-

Perception: In a susceptible plant cell, 2,4-D enters the nucleus and binds to the TIR1/AFB receptor protein, which is part of a larger protein complex called the SCF E3 ubiquitin ligase (SCFTIR1/AFB)[17][21][22].

-

Repressor Degradation: The binding of 2,4-D acts like a "molecular glue," enabling the SCFTIR1/AFB complex to target the Aux/IAA repressor proteins[19]. The complex tags the Aux/IAA proteins with ubiquitin, marking them for destruction by the 26S proteasome[21].

-

Gene Activation: With the Aux/IAA repressors eliminated, the ARF transcription factors are free to activate the transcription of numerous auxin-responsive genes[17][19].

This sustained and uncontrolled activation of gene expression is the central molecular event that triggers the herbicidal cascade.

Caption: Molecular mechanism of 2,4-D action in the nucleus.

Part 3: Physiological Ramifications and Morphological Symptoms

The massive transcriptional reprogramming initiated by 2,4-D leads to a cascade of physiological disruptions that ultimately prove fatal to the weed.

Uncontrolled Growth and Vascular Tissue Damage

The primary effect is uncontrolled and unsustainable cell division and elongation[6][7]. This leads to a variety of visible symptoms within hours or days of application:

-

Epinasty: A downward bending and twisting of leaves and stems[2][16][23].

-

Stem and Petiole Curling: Stems become coiled and brittle[6][13].

-

Tissue Proliferation: Abnormal tissue growth (callus) may form on stems and roots.

This chaotic growth destroys the plant's structural integrity. Crucially, it causes the phloem and xylem—the plant's vascular system—to become blocked and crushed, halting the transport of water and nutrients and leading to the plant "growing itself to death"[3][7][24].

Hormonal Imbalance and Ethylene Production

The flood of synthetic auxin signaling disrupts the plant's entire hormonal balance. A key consequence is the massive overproduction of ethylene, another plant hormone associated with stress, senescence, and ripening[13][16][17]. Elevated ethylene levels contribute significantly to the epinastic symptoms and accelerate the senescence (aging) and death of plant tissues[10][17].

Oxidative Stress and Cell Death

Recent research has highlighted the role of reactive oxygen species (ROS) as a downstream component of 2,4-D toxicity[16][25]. The metabolic chaos induced by the herbicide leads to the overproduction of ROS, such as free radicals. When the plant's antioxidant defense mechanisms are overwhelmed, these ROS cause widespread oxidative damage to cell membranes, proteins, and DNA, culminating in membrane leakage and programmed cell death[16][25][26].

Plant death from 2,4-D application is not instantaneous but is a progressive failure of multiple systems, typically occurring over one to three weeks[4][5][9].

Data Presentation: Comparative Properties of 2,4-D Formulations

To provide context for the selection of the triisopropanolammonium salt formulation, the following table compares its general properties with the other major formulation class, esters.

| Property | Triisopropanolammonium (TIPA) Salt | Dimethylamine (DMA) Salt | 2-Ethylhexyl (EHE) Ester |

| Formulation Type | Amine Salt | Amine Salt | Low-Volatile Ester |

| Water Solubility | High[8][9] | High[8] | Low (forms an emulsion) |

| Volatility | Essentially non-volatile[8] | Low volatility | Low, but higher than amines[27] |

| Foliar Absorption Speed | Moderate | Moderate | Fast[8] |

| Rainfastness | Moderate | Moderate | High (due to rapid absorption)[8] |

| Application Conditions | Favorable in warmer conditions where vapor drift from esters is a concern. | A common, less volatile choice. | Effective in cooler conditions; better for harder-to-control weeds due to rapid uptake[27]. |

Experimental Protocols: Investigating Herbicide Action

As a Senior Application Scientist, validating the mechanism of action requires robust, repeatable methodologies. The following protocol outlines a standard approach for assessing the absorption and translocation of 2,4-D in a target weed species.

Protocol: Radiolabeled ¹⁴C-2,4-D Absorption and Translocation Assay

Objective: To quantify the rate and pattern of 2,4-D uptake and movement in a susceptible broadleaf weed (e.g., Amaranthus retroflexus - redroot pigweed) following foliar application.

Causality Statement: This experiment is designed to directly measure how much herbicide enters the plant and where it travels over time. By using a radiolabeled active ingredient (¹⁴C-2,4-D), we can trace its path from the point of application to the roots and new growth, validating the systemic nature of the herbicide. Comparing different time points allows us to determine the speed of translocation.

Methodology:

-

Plant Propagation:

-

Grow redroot pigweed plants from seed in a greenhouse or growth chamber under controlled conditions (e.g., 25°C day/18°C night, 16:8 light cycle) until they reach the 4-6 true leaf stage. This ensures uniformity across replicates.

-

-

Preparation of Treatment Solution:

-

Prepare a treatment solution containing a known concentration of ¹⁴C-2,4-D (commercially available with a specific activity, e.g., 2.0 GBq/mmol).

-

The solution should mimic a field application by including the formulated 2,4-D TIPA product and a non-ionic surfactant (e.g., 0.25% v/v) to improve leaf wetting.

-

-

Application:

-

Select a single, fully expanded leaf on each plant for treatment. Protect the rest of the plant and the soil from contamination using plastic wrap.

-

Using a microsyringe, apply a precise volume of the ¹⁴C-2,4-D solution (e.g., ten 1-µL droplets) to the adaxial (upper) surface of the selected leaf.

-

-

Harvesting:

-

Harvest plants at predetermined time points after treatment (e.g., 6, 24, 48, and 72 hours).

-

At each time point, carefully wash the treated leaf with a water:acetone solution (1:1 v/v) to remove any unabsorbed ¹⁴C-2,4-D from the leaf surface. This wash is collected for analysis.

-

Section the plant into the following parts: Treated Leaf, Shoot Above Treated Leaf, Shoot Below Treated Leaf, and Roots.

-

-

Quantification and Visualization:

-

Quantification: Dry and combust each plant section in a biological oxidizer. The resulting ¹⁴CO₂ is trapped in a scintillation cocktail, and the radioactivity is quantified using a Liquid Scillation Counter (LSC). This provides precise data on the percentage of absorbed ¹⁴C-2,4-D translocated to each plant part.

-

Visualization: For a qualitative view, press an intact, harvested plant against X-ray film (autoradiography) for a set exposure time. The developed film will show the distribution of the radiolabel throughout the plant, with darker areas indicating higher concentrations of ¹⁴C-2,4-D.

-

-

Data Analysis:

-

Calculate the total amount of absorbed ¹⁴C as the total applied minus the amount recovered in the leaf wash.

-

Express the amount of radioactivity in each plant part as a percentage of the total absorbed radioactivity.

-

Graph the percentage of translocated ¹⁴C-2,4-D over time for each plant section.

-

Caption: Workflow for a ¹⁴C-2,4-D translocation study.

Conclusion

The mechanism of action of 2,4-D triisopropanolammonium salt is a multi-stage process that begins with its effective formulation for delivery. As a synthetic auxin, it is readily absorbed and translocated to the active growing points of susceptible broadleaf weeds. At the molecular level, it overwhelms the natural auxin signaling pathway, leading to the degradation of transcriptional repressors and the subsequent uncontrolled expression of auxin-responsive genes. This molecular disruption cascades into catastrophic physiological effects, including disorganized growth that destroys the vascular system, hormonal imbalances that accelerate senescence, and severe oxidative stress. The result is a systemic and lethal effect on the target weed, cementing 2,4-D's role as a highly effective and foundational herbicide in global agriculture.

References

-

2,4-D Technical Fact Sheet. National Pesticide Information Center. [Link]

-

2,4-Dichlorophenoxyacetic acid. Wikipedia. [Link]

-

A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. Juniper Publishers. [Link]

-

Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants. SciELO. [Link]

-

2,4-Dichlorophenoxyacetic acid. Wikipedia. [Link]

-

ChemicalWatch Factsheet - 2,4-D. Beyond Pesticides. [Link]

-

Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. National Library of Medicine. [Link]

-

2,4-D. Cultivar Magazine. [Link]

-

Auxin herbicides: current status of mechanism and mode of action. Regulations.gov. [Link]

-

Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology. [Link]

-

Synthetic Auxins | Herbicide Symptoms. UC Agriculture and Natural Resources. [Link]

-

Lecture Auxin Type Plant Growth Regulators (Hormonal). Oregon State University. [Link]

-

Auxin. Wikipedia. [Link]

-

Absorption and Translocation of 2,4–D in Several Annual Broadleaved Weeds. Cambridge University Press. [Link]

-

How stuff works: 2,4-D, free radicals and monkeys. Australian Herbicide Resistance Initiative (AHRI). [Link]

-

2,4-D TIPA - Active Ingredient Page. Chemical Warehouse. [Link]

-

Auxin signal transduction. Portland Press. [Link]

-

2,4-D Roadside Vegetation Management Herbicide Fact Sheet. Washington State Department of Transportation. [Link]

-

2,4-D Amine - Active Ingredient Page. Chemical Warehouse. [Link]

-

Auxin signaling. National Library of Medicine, National Institutes of Health. [Link]

-

Why are synthetic Auxins capable of killing dicots such as weeds at high concentration but do not cause damage to monocots? Reddit. [Link]

-

Welcome to Jen Sheen's Lab - Molecular Biology. Harvard University. [Link]

-

2,4-D 101: Everything Farmers Need to Know About 2,4-D. Farmers Business Network. [Link]

-

Auxin Signaling in Regulation of Plant Translation Reinitiation. Frontiers in Plant Science. [Link]

-

Properties and Characteristics of Amine and Ester Formulations of 2,4-D. 2,4-D Information Council. [Link]

-

Synthetic Auxins. NC State Extension Publications. [Link]

-

2,4-D transport and herbicide resistance in weeds. National Library of Medicine, National Institutes of Health. [Link]

-

Understanding Growth Regulator Herbicide Injury. Bayer Crop Science. [Link]

-

The Herbicide 2, 4-D. Wessels Living History Farm. [Link]

-

2,4-D. U.S. Environmental Protection Agency. [Link]

-

Herbicides that Mimic or Interfere with Auxin. The Ohio State University Pressbooks. [Link]

Sources

- 1. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 2. 2,4-D - Cultivar Magazine [revistacultivar.com]

- 3. livinghistoryfarm.org [livinghistoryfarm.org]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. invasive.org [invasive.org]

- 6. deq.mt.gov [deq.mt.gov]

- 7. beyondpesticides.org [beyondpesticides.org]

- 8. 24d.info [24d.info]

- 9. chemicalwarehouse.com [chemicalwarehouse.com]

- 10. npic.orst.edu [npic.orst.edu]

- 11. wsdot.wa.gov [wsdot.wa.gov]

- 12. chemicalwarehouse.com [chemicalwarehouse.com]

- 13. Synthetic Auxins | Herbicide Symptoms [ucanr.edu]

- 14. Growth regulator herbicides | Herbicide mode of action and sugarbeet injury symptoms [extension.umn.edu]

- 15. Absorption and Translocation of 2,4–D in Several Annual Broadleaved Weeds | Weeds | Cambridge Core [cambridge.org]

- 16. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. xtbg.ac.cn [xtbg.ac.cn]

- 19. Auxin - Wikipedia [en.wikipedia.org]

- 20. portlandpress.com [portlandpress.com]

- 21. Auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Auxin Signaling in Regulation of Plant Translation Reinitiation [frontiersin.org]

- 23. Synthetic Auxins | NC State Extension Publications [content.ces.ncsu.edu]

- 24. biology.stackexchange.com [biology.stackexchange.com]

- 25. ahri.uwa.edu.au [ahri.uwa.edu.au]

- 26. 2,4-D transport and herbicide resistance in weeds - PMC [pmc.ncbi.nlm.nih.gov]

- 27. fbn.com [fbn.com]

environmental fate and transport of 2,4-D triisopropanolammonium salt

An In-Depth Technical Guide to the Environmental Fate and Transport of 2,4-D Triisopropanolamine Salt

Executive Summary

This guide provides a comprehensive technical analysis of the environmental fate and transport of 2,4-D triisopropanolamine (TIPA) salt. The core principle governing its environmental behavior is the rapid dissociation of the salt in aqueous environments to the 2,4-D acid anion and the triisopropanolammonium cation.[1][2] Consequently, the environmental fate of the TIPA salt is dictated by the behavior of the 2,4-D acid. The primary route of dissipation is rapid microbial degradation in both soil and aquatic systems, with typical half-lives ranging from a few days to a few weeks under favorable aerobic conditions.[3] Abiotic processes such as photolysis play a minor role.[4][5] The 2,4-D anion exhibits low adsorption to soil and sediment, indicating a high potential for mobility and leaching.[6][7] However, its rapid degradation often mitigates extensive movement into groundwater.[8] The potential for bioaccumulation in aquatic organisms is low.[5][9] This document synthesizes data from authoritative sources to detail the underlying mechanisms, present quantitative data, and provide validated protocols for assessing the environmental profile of this widely used herbicide.

Introduction: The Principle of Bridging

2,4-Dichlorophenoxyacetic acid (2,4-D) is a systemic, selective herbicide used to control broadleaf weeds.[4][7] It is formulated in various forms, including acids, esters, and salts, to enhance handling and application efficacy. The triisopropanolamine (TIPA) salt (CAS No. 32341-80-3) is one such formulation.[2][10]

From a regulatory and scientific standpoint, the environmental risk assessment for 2,4-D salts and esters is based on a "bridging" strategy.[1] This approach recognizes that these derivatives are rapidly transformed into the parent 2,4-D acid under most environmental conditions. Amine salts, including TIPA, dissociate instantaneously in water.[1][2] Therefore, understanding the environmental fate of 2,4-D TIPA requires a thorough examination of the degradation, transport, and mobility of the 2,4-D acid anion. This guide is structured around this principle, focusing first on the initial dissociation and then delving into the subsequent environmental pathways of the active acid form.

Physicochemical Properties & Initial Transformation

The environmental behavior of a chemical is fundamentally linked to its physical and chemical properties. The critical first step for the TIPA salt upon entering the environment is its transformation into the active acid form.

Table 1: Physicochemical Properties of 2,4-D Acid

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₈H₆Cl₂O₃ | [7] |

| Molar Mass | 221.04 g/mol | [7] |

| Water Solubility | 900 mg/L (at 25°C) | [3][7] |

| pKa | 2.64 - 3.3 | [3] |

| Vapor Pressure | 1.86 x 10⁻⁷ mmHg (at 25°C) |

| Log Kow | 2.58 - 2.83 | |

Dissociation: The Critical First Step

Upon contact with water in soil or aquatic systems, 2,4-D TIPA salt rapidly dissociates to yield the 2,4-D anion and the triisopropanolammonium cation. This process is considered instantaneous and is the foundational step for all subsequent fate and transport processes.[1][2] At typical environmental pH levels (5-9), which are well above the pKa of 2,4-D acid, the anionic form will be the overwhelmingly dominant species.[3]

Environmental Degradation Pathways

Degradation is the primary mechanism of dissipation for 2,4-D in the environment. Biotic processes far outweigh abiotic routes in significance.

Biotic Degradation: The Primary Pathway

The main driver for the breakdown of 2,4-D is microbial metabolism.[3][11] A wide variety of soil and aquatic microorganisms, including bacteria and fungi, can utilize 2,4-D as a source of carbon and energy.[12][13][14] The degradation rate is highly dependent on environmental conditions such as temperature, soil moisture, pH, and the presence of an adapted microbial population.[3][12] Optimal conditions for microbial activity (i.e., warm, moist soils) lead to faster degradation.[3]

The aerobic metabolic pathway is well-characterized and typically involves the cleavage of the acetic acid side chain to form 2,4-dichlorophenol (2,4-DCP), followed by hydroxylation and subsequent cleavage of the aromatic ring.[7]

Table 2: Representative Environmental Half-Lives of 2,4-D

| Compartment | Condition | Half-Life (DT₅₀) | Reference |

|---|---|---|---|

| Soil | Aerobic | 6.2 - 10 days (average) | [3][7] |

| Soil | Field Dissipation | A few days to a few weeks | [5][9] |

| Water | Aerobic | ~15 days | [5][7] |

| Water | Anaerobic | 41 - 333+ days |[5][7] |

This protocol determines the rate and pathway of aerobic degradation of 2,4-D in soil.

-

Causality: Using radiolabeled ¹⁴C-2,4-D allows for a complete mass balance, ensuring that the fate of the molecule (mineralization to ¹⁴CO₂, incorporation into biomass, formation of bound residues) is fully accounted for, providing a self-validating system. The use of multiple soil types is critical as microbial populations and soil properties drastically affect degradation rates.

Methodology:

-

Soil Selection: Select at least three distinct soil types (e.g., sandy loam, clay, loam) with varying organic matter content, pH, and microbial biomass.

-

Test Substance: Prepare ¹⁴C-labeled 2,4-D (uniformly ring-labeled is preferred) and an analytical standard of non-labeled 2,4-D and its expected metabolites (e.g., 2,4-DCP).

-

Application: Treat fresh soil samples (adjusted to 40-60% of maximum water holding capacity) with the ¹⁴C-2,4-D solution at a rate relevant to its agricultural use.

-

Incubation: Incubate the treated soil samples in the dark in a flow-through biometer system at a constant temperature (e.g., 20-25°C). Pass a continuous stream of CO₂-free, humidified air through the flasks.

-

Trapping Volatiles: Trap evolved ¹⁴CO₂ in an alkaline solution (e.g., NaOH or KOH) and any organic volatiles in a suitable trap (e.g., polyurethane foam).

-

Sampling: At predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days), sacrifice replicate samples.

-

Extraction & Analysis:

-

Extract soil samples with an appropriate solvent mixture (e.g., acetonitrile/water).

-

Analyze the extracts using High-Performance Liquid Chromatography with a radioactivity detector (HPLC-RAM) to identify and quantify the parent 2,4-D and its transformation products.

-

Quantify the radioactivity in the CO₂ traps via Liquid Scintillation Counting (LSC).

-

Determine non-extractable (bound) residues by combusting the extracted soil and quantifying the resulting ¹⁴CO₂.

-

-

Data Analysis: Calculate the dissipation half-life (DT₅₀) of 2,4-D and the formation/decline of metabolites. Construct a mass balance sheet at each sampling point.

Abiotic Degradation

While microbial action is dominant, abiotic processes contribute to degradation to a lesser extent.

-

Photolysis: 2,4-D can undergo photodegradation in water when exposed to sunlight, with reported half-lives of 2-4 days under specific laboratory conditions.[5] However, in the environment, light penetration in soil is minimal, and in water, microbial degradation is often faster, making photolysis a secondary pathway.[3][4] The process can lead to the formation of 2,4-dichlorophenol and 1,2,4-benzenetriol.[4]

-

Hydrolysis: As an acid, 2,4-D is stable to hydrolysis at environmentally relevant pH values.[5][15] Therefore, hydrolysis is not considered a significant degradation pathway for the 2,4-D anion itself.[5]

Environmental Transport and Mobility

The potential for a pesticide to move within the environment is determined by its tendency to adsorb to soil particles versus remaining dissolved in soil water.

Adsorption and Desorption in Soil

Adsorption is the process by which a chemical binds to soil particles. For 2,4-D, which exists as an anion in most soils, adsorption is generally weak.[7] The negatively charged anion is repelled by the typically negative charges on clay and organic matter surfaces.[4]

Key factors influencing adsorption include:

-

Soil Organic Matter (OM): Adsorption is positively correlated with OM content. Even with repulsive forces, some partitioning into the organic matrix occurs.

-

Clay Content: Soils with higher clay content tend to show greater adsorption.[6][16]

-

pH: Adsorption increases as pH decreases.[17] At lower pH values (closer to the pKa), more of the 2,4-D is in the neutral acid form, which is less water-soluble and adsorbs more readily than the anion.

The mobility of 2,4-D is quantified using the soil-water partition coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc). Low Koc values (<500 L/kg) indicate high mobility.

Table 3: Soil Adsorption and Mobility Classification for 2,4-D Acid

| Coefficient | Representative Value Range | Mobility Class | Reference |

|---|---|---|---|

| Kd (L/kg) | 0.17 - 1.89 | - | [6][16][18] |

| Koc (L/kg) | 59 - 117 | High to Very High |[5][18] |

This protocol measures the extent of a substance's adsorption to and desorption from soil.

-

Causality: The batch equilibrium method is a robust, standardized system to determine partitioning coefficients. Using a 0.01 M CaCl₂ solution as the background matrix mimics the ionic strength of natural soil solutions and helps flocculate suspended colloids, ensuring accurate separation of the solid and aqueous phases via centrifugation. This is crucial for correctly measuring the concentration in the solution phase.

Methodology:

-

Soil and Substance Preparation: Use the same soils as in the metabolism study. Prepare a stock solution of ¹⁴C-labeled 2,4-D in 0.01 M CaCl₂.

-

Preliminary Test: Conduct a screening test to determine appropriate soil-to-solution ratios and equilibration time (typically 24-48 hours).

-

Adsorption Phase:

-

Add a known mass of soil to centrifuge tubes.

-

Add a known volume of ¹⁴C-2,4-D solution at several concentrations (e.g., five concentrations spanning the expected environmental range).

-

Shake the tubes at a constant temperature (e.g., 20-25°C) for the predetermined equilibration time.

-

Centrifuge the tubes to separate the soil and solution.

-

Analyze the supernatant for ¹⁴C concentration using LSC. The amount adsorbed is calculated by the difference from the initial concentration.

-

-

Desorption Phase:

-

After the adsorption step, decant the supernatant.

-

Add an equivalent volume of fresh 0.01 M CaCl₂ solution (pesticide-free) to the soil pellet.

-

Resuspend the soil and shake for the same equilibration time.

-

Centrifuge and analyze the supernatant for ¹⁴C concentration to determine the amount desorbed.

-

-

Data Analysis:

-

Calculate the Kd value for each concentration (Kd = Cs/Ce, where Cs is the concentration in soil and Ce is the concentration in solution).

-

Calculate the Koc value (Koc = (Kd / %OC) * 100).

-

Fit the data to Freundlich or Langmuir isotherms to describe the adsorption behavior.[6]

-

Leaching and Runoff

Given its high water solubility and low adsorption (low Koc), 2,4-D is considered to have a high potential to leach through the soil profile.[6][7][8] This suggests a potential risk of contaminating groundwater. However, this mobility is often counteracted by its rapid microbial degradation.[3][19] In many agricultural scenarios, 2,4-D degrades in the upper soil layers before it can reach significant depths.[3] Leaching is more likely in soils with low organic matter and low microbial activity (e.g., sandy soils) or under conditions of heavy rainfall shortly after application.[6][20]

Volatilization

Volatilization is not a significant dissipation pathway for 2,4-D TIPA.[8] As a salt, it has a negligible vapor pressure. Once dissociated, the resulting 2,4-D anion is non-volatile.[5] While some ester formulations of 2,4-D can be volatile, this is not a concern for amine salt formulations.[3]

Bioaccumulation Potential

Bioaccumulation is the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. The potential for bioaccumulation is often estimated by the bioconcentration factor (BCF). For 2,4-D, measured BCF values in fish and algae are very low, often less than 10.[9] A BCF of 1 was measured in carp, suggesting that bioconcentration in aquatic species is low.[5] The compound does not accumulate in animal tissues and is rapidly excreted.[12]

Conclusion

The environmental fate and transport profile of 2,4-D triisopropanolamine salt is characterized by a clear and predictable sequence of events. It begins with the instantaneous dissociation to the 2,4-D anion upon entering soil or water. The subsequent behavior is then governed by the properties of this anion. The dominant dissipation process is rapid aerobic microbial degradation, which effectively limits its persistence. While the 2,4-D anion is inherently mobile due to its low adsorption to soil particles, its short half-life under most agricultural conditions mitigates the potential for significant leaching. Furthermore, its low potential for bioaccumulation indicates a minimal risk of accumulation in food chains. A comprehensive understanding of these interconnected processes is essential for the accurate assessment of its environmental risk.

References

-

Movement and Fate of 2,4-D in Urban Soils: A Potential Environmental Health Concern. (n.d.). ACS Publications. [Link]

-

Agency for Toxic Substances and Disease Registry. (2012). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). NCBI. [Link]

-

National Pesticide Information Center. (2011). 2,4-D Technical Fact Sheet. [Link]

-

Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. [Link]

-

MDPI. (2023). Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities. [Link]

-

U.S. Environmental Protection Agency. (2001). Environmental Fate and Effects Division's Risk Assessment for the Reregistration Eligibility Document for 2,4-D. [Link]

-

International Programme on Chemical Safety. (1989). Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84). INCHEM. [Link]

-

Abate Jote, C. (2019). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. Juniper Publishers. [Link]

-

Centers for Disease Control and Prevention. (2012). 2,4-Dichlorophenoxyacetic Acid. [Link]

-

ResearchGate. (n.d.). Sorption Studies of 2,4-D on Selected Soils. [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). 4.10 2,4-D and its salts and esters (E). [Link]

-

Agency for Toxic Substances and Disease Registry. (2012). Relevance to Public Health. NCBI. [Link]

-

ResearchGate. (2016). A Review of 2,4-Dichlorophenoxyacetic Acid (2,4-D) Derivatives: 2,4-D Dimethylamine Salt and 2,4-D Butyl Ester. [Link]

-

University of Hertfordshire. (n.d.). 2,4-D (Ref: L 208). AERU. [Link]

-

Sameni, M., Ismail, B. S., & Halimah, M. (2010). Sorption Kinetics of 2,4-Dichlorophenoxyacetic Acid in Selected Agricultural Soils of Malaysia. Science Alert. [Link]

-

Malaysian Society of Soil Science. (n.d.). Sorption-Desorption Study of a Herbicide 2,4- Dichlorophenoxyacetic Acid on Acidic Tropical Soils. [Link]

-

PubMed. (2005). 2,4-Dichlorophenoxyacetic acid (2,4-D) sorption and degradation dynamics in three agricultural soils. [Link]

-

U.S. Environmental Protection Agency. (2001). 2,4-D An F1-Extended One-Generation Reproductive Toxicity Study in Crl:CD(SD) Rats With 2,4-Dichlorophenoxyacetic Acid. [Link]

-

USDA Forest Service. (2006). 2,4-D Human Health and Ecological Risk Assessment FINAL REPORT. [Link]

-

SciELO. (n.d.). DEGRADATION OF 2,4-D HERBICIDE BY MICROORGANISMS ISOLATED FROM BRAZILIAN CONTAMINATED SOIL. [Link]

-

MDPI. (2019). Removal and Ecotoxicity of 2,4-D and MCPA in Microbial Cultures Enriched with Structurally-Similar Plant Secondary Metabolites. [Link]

-

Schaffrath, V. R., et al. (2014). Correlation between 2,4-D herbicide residues and soil attributes in southern of Brazil. Revista Brasileira de Engenharia Agrícola e Ambiental. [Link]

-

IDOSI Publications. (n.d.). Biodegradation of the Herbicide 2,4-D by Some Fungi. [Link]

-

St. Pierre, K. A., et al. (2017). Microbial Degradation of 2,4-Dichlorophenoxyacetic Acid on the Greenland Ice Sheet. Applied and Environmental Microbiology. [Link]

-

ResearchGate. (n.d.). Different pathways for 2,4-D degradation proposed in the literature. [Link]

-

Pesticide Action Network. (n.d.). 2,4-D, triisopropanolamine salt - Chemical Details. Pesticide Info. [Link]

-

Bureau of Land Management. (2014). 2,4-dicholorophenoxyacetic Acid (2,4-D) Ecological Risk Assessment Final. [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). 2,4-D (20) EXPLANATION. [Link]

-

Katagi, T. (2010). Direct photolysis mechanism of pesticides in water. Journal of Pesticide Science. [Link]

-

WUR eDepot. (n.d.). Transformation reactions in TOXSWA. [Link]

Sources

- 1. www3.epa.gov [www3.epa.gov]

- 2. ppqs.gov.in [ppqs.gov.in]

- 3. invasive.org [invasive.org]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Movement and Fate of 2,4-D in Urban Soils: A Potential Environmental Health Concern - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 8. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Chemical Details - Pesticide Info [pesticideinfo.org]

- 11. Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989) [inchem.org]

- 13. scielo.br [scielo.br]

- 14. idosi.org [idosi.org]

- 15. edepot.wur.nl [edepot.wur.nl]

- 16. researchgate.net [researchgate.net]

- 17. scialert.net [scialert.net]

- 18. fao.org [fao.org]

- 19. 4.10 2,4-D and its salts and esters (E) [fao.org]

- 20. scielo.br [scielo.br]

Physicochemical Architecture and Analytical Profiling of 2,4-D Triisopropanolammonium Salt

A Technical Whitepaper for Formulation Scientists and Drug Development Professionals

Executive Summary

As a Senior Application Scientist, I approach the physicochemical characterization of active ingredients not merely as a data-gathering exercise, but as the fundamental blueprint for formulation stability, bioavailability, and environmental safety. The herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) has been utilized for decades, but its traditional ester formulations suffer from high volatility, leading to off-target vapor drift.

To engineer a solution, the industry shifted toward amine salts. Among these, the 2,4-D triisopropanolammonium salt (2,4-D TIPA) represents a triumph of rational chemical design. By pairing the 2,4-D anion with a bulky, highly hydroxylated counter-ion, we fundamentally alter the macroscopic behavior of the molecule—driving aqueous solubility up while suppressing vapor pressure to near zero. This guide deconstructs the physicochemical properties of 2,4-D TIPA and details the self-validating analytical protocols required to profile it.

Chemical Identity & The Causality of Salt Selection

When designing an agrochemical or pharmaceutical salt, the choice of counter-ion is never arbitrary. According to data aggregated by [1], the molecular weight of the 2,4-D TIPA complex is 412.31 g/mol .

Why Triisopropanolamine (TIPA)? The selection of TIPA over simpler amines (like dimethylamine) or covalent esters is driven by two mechanistic causalities:

-

Thermodynamic Hydration: The TIPA cation (tris(2-hydroxypropyl)ammonium) features three peripheral hydroxyl groups. These groups form an extensive hydrogen-bonding network with water, driving the thermodynamic aqueous solubility to exceptionally high levels.

-

Humectancy and Cuticular Penetration: Post-application, as water evaporates from the spray droplet, the hydroxyl groups on the TIPA cation act as humectants. They resist total crystallization, keeping the droplet in a viscous, liquid state on the leaf surface for a prolonged period. This extends the temporal window for the 2,4-D anion to penetrate the lipophilic plant cuticle before drying out.

Regulatory evaluations, such as those documented by the, highlight the critical importance of this salt selection in mitigating the vapor drift commonly associated with 2,4-D esters.

Physicochemical Property Matrix

The [2] classifies 2,4-D TIPA (PC Code: 030035) as a systemic agent. Precise physicochemical data is mandatory for predicting its environmental fate and vascular mobility.

| Property | Quantitative Value | Mechanistic Implication in Formulation |

| Molecular Formula | C₁₇H₂₇Cl₂NO₆ | Bulky, hydroxylated counter-ion complex. |

| Molecular Weight | 412.31 g/mol | High mass limits vapor phase transition. |

| Aqueous Solubility | > 400 g/L (at 25°C) | TIPA hydroxyls drive rapid hydration and tank-mix miscibility. |

| Vapor Pressure | < 1.0 × 10⁻⁵ Pa (at 25°C) | Practically non-volatile; eliminates vapor drift risks. |

| Log P (Octanol/Water) | ~ 0.3 (pH dependent) | Optimal balance for cuticular penetration and phloem mobility. |

| Physical State | Dark brown/amber liquid | Formulated as a highly miscible soluble concentrate (SL). |

Mechanistic Pathway of Action

Pathway of 2,4-D TIPA dissociation and cuticular penetration.

Analytical Methodologies for Physicochemical Validation

Theoretical models must be grounded in empirical reality. The following protocols are designed as self-validating systems to ensure data integrity during the profiling of 2,4-D TIPA.

Protocol 1: Thermodynamic Aqueous Solubility via Isothermal Shake-Flask

Causality: Visual dissolution methods are inadequate for TIPA salts due to the formation of viscous, supersaturated micro-environments. The shake-flask method, coupled with HPLC-UV quantification, ensures we measure the true thermodynamic equilibrium of the dissociated anion, independent of the cation's localized viscosity. Self-Validation System: The protocol includes a time-course equilibration check. If the concentration at 48 hours matches the 72-hour mark (Δ < 2%), thermodynamic equilibrium is successfully validated.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of 2,4-D TIPA solid/concentrate to 50 mL of pH-adjusted buffer (pH 7.0) in a sealed, amber glass Erlenmeyer flask. (Causality: Amber glass prevents photolytic degradation of the phenoxy ring).

-

Equilibration: Submerge the flask in an isothermal water bath at 25.0 ± 0.1 °C. Agitate continuously at 150 rpm.

-

Sampling: Extract 1 mL aliquots at 24, 48, and 72 hours. Centrifuge at 10,000 rpm for 15 minutes to pellet undissolved material, then filter the supernatant through a 0.22 µm PTFE syringe filter.

-

Quantification: Analyze the filtrate using HPLC-UV (λ = 230 nm) against a 5-point calibration curve of an analytical standard, correcting for the TIPA mass ratio.

Protocol 2: Vapor Pressure Determination via Isothermal Thermogravimetry (TGA)

Causality: The vapor pressure of 2,4-D TIPA is phenomenally low due to strong ionic interactions. Static manometric methods lack the sensitivity to detect this. Isothermal TGA measures the mass loss rate ( dm/dt ) at elevated temperatures, which is then mathematically extrapolated to standard conditions. Self-Validation System: The instrument is calibrated using a reference standard (e.g., benzoic acid) with a known sublimation rate. The experimental VP of the reference must fall within 5% of literature values before the TIPA salt is tested.

Step-by-Step Methodology:

-

Calibration: Run the benzoic acid reference standard to calculate the instrument-specific Langmuir constant.

-

Sample Loading: Load 10-15 mg of purified 2,4-D TIPA into an aluminum TGA pan.

-

Isothermal Holds: Purge the furnace with dry nitrogen (50 mL/min) to continuously sweep away volatilized molecules, preventing localized saturation. Heat the sample to a series of isothermal holds (e.g., 60°C, 70°C, 80°C, 90°C) for 60 minutes each.

-

Data Extrapolation: Record the rate of mass loss at each temperature plateau. Use the Langmuir equation to calculate the vapor pressure at elevated temperatures, then apply the Clausius-Clapeyron equation to extrapolate the vapor pressure down to standard ambient temperature (25°C).

Experimental workflow for physicochemical profiling of 2,4-D TIPA.

References

-

Title: 2,4-D-tris(2-hydroxypropyl)ammonium (CID 62724) Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: 2,4-D, triisopropanolamine salt - Chemical Details Source: Pesticide Action Network (PAN) / US EPA Pesticide Database URL: [Link]

-

Title: 2,4-D Final Review Technical Report Source: Australian Pesticides and Veterinary Medicines Authority (APVMA) URL: [Link]

Sources

Aquatic Toxicity Profile of 2,4-D Triisopropanolammonium Salt in Model Organisms: A Technical Guide

Physicochemical Dynamics: The Bridging Principle

To accurately evaluate the ecotoxicological profile of 2,4-D triisopropanolammonium (TIPA) salt, researchers must first understand its physicochemical behavior in aquatic environments. 2,4-D TIPA is a formulated salt of the synthetic auxin herbicide 2,4-dichlorophenoxyacetic acid.

When introduced into an aquatic system, 2,4-D TIPA undergoes rapid and complete dissociation into the 2,4-D acid anion and the TIPA cation[1]. Because the TIPA cation is biologically inert at environmental concentrations, the toxicity of the salt is fundamentally driven by the 2,4-D anion. Consequently, regulatory bodies and toxicologists employ a "bridging strategy," converting all toxicity data for 2,4-D salts into "acid equivalents" (a.e.) to allow for standardized, meaningful comparisons across different formulations[2].

Furthermore, the 2,4-D anion is subject to photolytic and microbial degradation, primarily breaking down into 2,4-dichlorophenol (2,4-DCP)[3]. While 2,4-DCP exhibits higher acute toxicity, it is a transient metabolite primarily formed under anaerobic conditions, limiting its overall exposure risk to pelagic aquatic organisms[2].

Environmental dissociation and degradation pathway of 2,4-D TIPA in aquatic systems.

Mechanistic Pathways of Toxicity

The biological impact of 2,4-D TIPA is highly divergent, depending entirely on the presence of specific receptor pathways within the exposed organism.

Target Organisms (Aquatic Macrophytes & Flora): In sensitive aquatic plants such as Lemna gibba (duckweed), the 2,4-D anion acts as a potent synthetic auxin. It binds to the TIR1 ubiquitin ligase complex, facilitating the degradation of Aux/IAA repressor proteins. This triggers the uncontrolled transcription of auxin-responsive genes. The resulting physiological chaos includes rapid cellular elongation, epinasty, and the destruction of vascular tissue, leading to plant death[3].

Non-Target Organisms (Aquatic Fauna): Aquatic invertebrates and teleost fish lack the TIR1 auxin receptor complex. Therefore, 2,4-D TIPA does not exert systemic hormonal effects in these organisms. However, at supraphysiological concentrations (typically >100 mg/L), the 2,4-D anion can induce generalized cytotoxicity. Studies indicate that high doses of 2,4-D can interact with mitochondrial membranes, causing oxidative uncoupling and triggering the cascade of events associated with cellular apoptosis[4]. Because these concentrations are rarely achieved in standard agricultural runoff, 2,4-D TIPA is generally classified as practically non-toxic to aquatic fauna[5].

Divergent mechanisms of action in target macrophytes versus non-target aquatic fauna.

Quantitative Aquatic Toxicity Profile

The following table synthesizes the regulatory endpoints for 2,4-D TIPA across standard aquatic model organisms, expressed in acid equivalents (a.e.) to ensure standardized risk assessment[5],[2],[3].

| Model Organism | Taxonomic Group | Exposure Duration | Endpoint | Value (mg a.e./L) | Toxicity Category |

| Daphnia magna | Invertebrate | 48-hour | EC50 (Immobility) | > 100 | Practically Non-Toxic |

| Oncorhynchus mykiss | Teleost Fish | 96-hour | LC50 (Mortality) | > 100 | Practically Non-Toxic |

| Lemna gibba | Macrophyte | 14-day | EC50 (Frond Count) | 0.58 | Highly Toxic |

| P. subcapitata | Microalgae | 72-hour | EC50 (Growth Rate) | ~ 25 | Slightly Toxic |

Self-Validating Experimental Methodology: Daphnia magna Acute Toxicity

To generate robust, reproducible data for 2,4-D TIPA, laboratories must utilize a self-validating experimental workflow. The following is an advanced adaptation of the OECD 202 protocol for assessing acute toxicity in Daphnia magna, specifically engineered to account for the physicochemical properties of 2,4-D salts.

Step-by-Step Protocol & Causality

Step 1: Media Preparation & Organism Acclimation

-

Action: Prepare standardized M4 media and acclimate neonate daphnids (<24 hours old) to 20°C ± 1°C under a 16:8 hour light:dark photoperiod.

-

Causality: Standardized media prevents trace-metal confounding factors. Using neonates ensures the cohort is in a highly sensitive, rapid-growth phase, preventing age-related resistance artifacts.

Step 2: Concentration Gradient Formulation (Acid Equivalent Basis)

-

Action: Formulate test solutions of 2,4-D TIPA at 0, 6.25, 12.5, 25, 50, and 100 mg a.e./L.

-

Causality: Dosing based on acid equivalents rather than gross salt weight ensures that the biological response is directly correlated to the active toxicant (the 2,4-D anion), allowing for cross-formulation regulatory bridging[2].

Step 3: Static-Renewal Exposure Execution

-

Action: Expose 20 daphnids per concentration (divided into 4 replicates of 5). Perform a 100% media renewal at 24 hours.

-

Causality: A static-renewal design is mandated over a static design. Because 2,4-D can undergo microbial degradation[3], renewing the media ensures the exposure concentration remains within ±20% of the nominal target. Furthermore, it prevents the buildup of daphnid metabolic waste (ammonia), which could act as a confounding toxicant.

Step 4: The Self-Validating Triad This protocol is a self-validating system reliant on three internal checks:

-

Negative Control Validation: The M4 media control must exhibit <10% immobility. This validates baseline cohort health.

-

Positive Control Validation: A concurrent test using Potassium Dichromate must yield an EC50 within the laboratory's historical sensitivity bounds (typically 0.6 - 2.1 mg/L). This validates that the specific batch of daphnids is not abnormally resistant.

-

Analytical Chemistry Validation: Aliquots of the test media taken at 0, 24, and 48 hours must be analyzed via LC-MS/MS. This validates that the organisms were actually exposed to the claimed concentrations, preventing false-negative reporting due to rapid chemical degradation.

Step 5: Endpoint Scoring and Statistical Analysis

-

Action: Assess immobility at 24 and 48 hours. Calculate the EC50 using Probit analysis based on the analytically verified concentrations.

Self-validating experimental workflow for Daphnia magna acute toxicity assessment.

References

-

Australian Pesticides and Veterinary Medicines Authority (APVMA). 2,4-D Final Review Technical Report. Available at: [Link]

-

U.S. Environmental Protection Agency (EPA). Ecological Risk Assessment Addendum for 2,4-D. Regulations.gov. Available at:[Link]

-

USDA Forest Service. 2,4-D Human Health and Ecological Risk Assessment FINAL REPORT. Available at: [Link]

-

World Health Organization (WHO) INCHEM. Dichlorophenoxyacetic, 2,4- acid (Pesticide residues in food: 1997 Part II Toxicological & Environmental). Available at: [Link]

-

U.S. Environmental Protection Agency (EPA). Pesticides - Reregistration Eligibility Decision for 2,4-D. Available at: [Link]

Sources

Dynamics of 2,4-D Triisopropanolammonium (TIPA) Salt in Plant Tissues: Absorption, Translocation, and Mechanistic Action

Executive Summary

Understanding the spatiotemporal dynamics of herbicidal active ingredients is paramount for optimizing efficacy and mitigating the evolution of weed resistance. 2,4-Dichlorophenoxyacetic acid (2,4-D) remains a cornerstone in broadleaf weed management. While ester formulations excel in rapid cuticular penetration, amine salts—specifically the triisopropanolammonium (TIPA) salt—offer distinct biophysical advantages in volatility reduction, formulation stability, and systemic phloem translocation.

This technical guide elucidates the biophysical and biochemical mechanisms governing the foliar absorption and source-to-sink translocation of the 2,4-D TIPA salt. Furthermore, it provides actionable, self-validating radiotracer methodologies designed to ensure rigorous data integrity in agrochemical development.

Physicochemical Causality: Why the TIPA Salt?

The parent 2,4-D acid is inherently lipophilic and exhibits low aqueous solubility, limiting its formulation flexibility. By reacting the acid with triisopropanolamine, the resulting 2,4-D TIPA salt (CAS: 32341-80-3) becomes highly water-soluble .

The Causality of Formulation: Systemic herbicides must traverse the aqueous apoplast and symplast to reach the vascular tissue. Unlike highly volatile esters that dissolve directly into lipophilic cuticular waxes (often causing rapid, localized tissue necrosis that paradoxically halts further translocation), the TIPA salt dissociates into the 2,4-D anion and the TIPA cation upon hydration on the leaf surface. This controlled dissociation allows the active ingredient to enter the leaf primarily through aqueous pores in the cuticle, ensuring a steady, prolonged absorption profile that preserves the integrity of the transport tissues .

Mechanisms of Foliar Absorption: The Ion Trapping Model

Foliar absorption of 2,4-D TIPA is driven by a concentration gradient and the pH differential between the plant's apoplast and symplast.

-

Cuticular Penetration: The hydrated 2,4-D anion diffuses through the cuticle's aqueous pathways.

-

Apoplastic Protonation: Upon reaching the relatively acidic apoplast (pH ~5.5), a significant fraction of the 2,4-D anions protonate into the uncharged, lipophilic acid form.

-

Symplastic Entry & Ion Trapping: This uncharged molecule easily diffuses across the plasma membrane into the relatively alkaline symplast (cytosol pH ~7.5). Once inside, it rapidly dissociates back into the lipophobic anion. Because the charged anion cannot easily cross the plasma membrane, it becomes "trapped" within the cell—a physiological phenomenon known as ion trapping .

Fig 1: Foliar absorption pathway of 2,4-D TIPA salt demonstrating the ion trapping mechanism.

Translocation Dynamics: Phloem Loading

Systemic efficacy relies on the movement of the active ingredient from the site of application (source leaves) to the meristematic tissues (sink). 2,4-D translocates primarily via the phloem, mimicking the endogenous transport of indole-3-acetic acid (IAA) .

Phloem loading is an active process mediated by auxin influx (AUX1/LAX) and efflux (PIN) carrier proteins. Once loaded into the sieve tube elements, 2,4-D moves via mass flow driven by the osmotic gradient generated by sucrose transport. Recent studies on 2,4-D resistant weed biotypes (e.g., Raphanus raphanistrum) have revealed that resistance is often conferred not by target-site mutation, but by an impaired cellular transport mechanism that restricts 2,4-D translocation out of the treated leaf .

Intracellular Mechanism of Action: Auxin Mimicry

At the target meristematic cells, 2,4-D acts as a recalcitrant synthetic auxin. Because it is not subject to the same rapid metabolic degradation as endogenous IAA, it permanently upregulates auxin responses .

The mechanism follows a distinct signal transduction pathway:

-

2,4-D binds to TIR1/AFB F-box proteins (part of the SCF ubiquitin ligase complex).

-

This binding catalyzes the ubiquitination and subsequent proteasomal degradation of Aux/IAA repressor proteins .

-

The degradation releases Auxin Response Factors (ARFs) , initiating uncontrolled transcription.

-

The lethal consequence is the massive overproduction of ethylene and reactive oxygen species (ROS) , leading to cell wall reorganization, membrane leakage, and vascular destruction.

Fig 2: Intracellular signaling cascade triggered by 2,4-D acting as a synthetic auxin mimic.

Self-Validating Experimental Methodologies

To accurately quantify absorption and translocation, radiotracer studies using 14C-labeled 2,4-D are the gold standard . The following protocol is designed with built-in mass balance checks to ensure data integrity.

Protocol: 14C-Radiolabeled 2,4-D Absorption and Translocation Assay

Step 1: Plant Acclimatization Transfer seedlings (e.g., at the 3-4 leaf stage) to a controlled growth chamber (12-h photoperiod, 25°C, 60% RH) for 72 hours prior to treatment to normalize stomatal conductance and cuticular hydration.

Step 2: Radiotracer Application Prepare a radiolabeled 2,4-D solution at ~0.5 kBq µl⁻¹ working concentration. Apply ten 0.5 µl droplets of [14C]2,4-D acid (diluted in 0.1% v/v Tween-20) to the adaxial surface of the second true leaf. Causality Note: Avoiding the mid-vein prevents artificial, rapid vascular loading caused by physical micro-abrasions during pipetting.

Step 3: Incubation & Harvest (6 to 48 HAT) Incubate plants for specific Hours After Treatment (HAT). Harvest by sectioning the plant into: Treated Leaf, Tissue Above Treated Leaf (AT), Tissue Below Treated Leaf (BT), and Roots.

Step 4: Leaf Washing (Unabsorbed Fraction) Wash the treated leaf with 10 mL of 50% (v/v) Methanol/Tween-20 solution for 60 seconds. Causality Note: The Tween-20 breaks surface tension, allowing methanol to solubilize unabsorbed lipophilic 2,4-D trapped in epicuticular waxes without lysing epidermal cells. Lysing cells would artificially inflate the "unabsorbed" fraction.

Step 5: Tissue Oxidation & Liquid Scintillation Counting (LSC) Combust all dried plant tissues in a biological oxidizer to trap 14CO₂. Quantify radioactivity using LSC.

Step 6: Mass Balance Validation (Critical) Calculate Total Recovery = (14C in Wash) + (14C in all oxidized tissues). Validation Rule: If total recovery falls below 85% of the applied dose, the assay must be invalidated due to procedural loss or volatilization.

Fig 3: Self-validating workflow for quantifying 14C-2,4-D absorption and translocation.

Quantitative Data Summary

The following table synthesizes expected quantitative kinetics of 14C-2,4-D absorption and translocation, contrasting susceptible wild-type plants with translocation-impaired resistant biotypes (data aggregated from validated radiotracer studies , ).

| Timepoint (HAT) | Biotype Phenotype | % Absorbed (of Applied Dose) | % Translocated (Outside Treated Leaf) | Primary Sink Accumulation |

| 6 h | Susceptible | 12.5 ± 1.2% | 45.2 ± 3.1% | Root Meristems |

| 6 h | Resistant | 11.8 ± 1.5% | < 5.0% | Retained in Treated Leaf |

| 24 h | Susceptible | 85.4 ± 4.2% | 77.0 ± 5.4% | Apical & Root Meristems |

| 24 h | Resistant | 82.1 ± 3.8% | 15.0 ± 2.1% | Retained in Treated Leaf |

| 48 h | Susceptible | 92.1 ± 2.1% | 88.5 ± 4.2% | Systemic Distribution |

| 48 h | Resistant | 89.5 ± 2.5% | 18.2 ± 3.0% | Retained in Treated Leaf |

Note: The data clearly illustrates that while cuticular absorption rates remain nearly identical between biotypes, resistance is heavily mediated by a failure in phloem loading and subsequent translocation.

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). Centers for Disease Control and Prevention (CDC). URL:[Link]

-

Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Journal of Experimental Botany / PMC. URL:[Link]

-

Goggin, D. E., et al. (2016). 2,4-D resistance in wild radish: reduced herbicide translocation via inhibition of cellular transport. Journal of Experimental Botany, Oxford Academic. URL:[Link]

-

Busi, R., et al. (2016). 2,4-D transport and herbicide resistance in weeds. Journal of Experimental Botany / PMC. URL:[Link]

-

Song, Y. (2014). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology / XTBG. URL:[Link]

-

Johnston, C., et al. (2022). Absorption and translocation of [14C]2,4-dichlorophenoxyacetic acid in herbicide-tolerant chromosome substitution lines of Gossypium hirsutum L. Frontiers in Plant Science. URL:[Link]

half-life and persistence of 2,4-D triisopropanolammonium salt in groundwater

An In-depth Technical Guide to the Half-life and Persistence of 2,4-D Triisopropanolammonium Salt in Groundwater

Executive Summary

2,4-Dichlorophenoxyacetic acid (2,4-D) is a globally utilized systemic herbicide for the control of broadleaf weeds.[1][2] It is formulated in various forms, including acids, esters, and amine salts, to enhance its efficacy and handling properties.[3][4] The triisopropanolammonium (TIPA) salt is one such amine salt formulation.[5][6] Understanding the environmental fate, particularly the half-life and persistence of 2,4-D TIPA in groundwater, is critical for assessing its potential environmental impact. This guide provides a technical overview of the transformation and persistence of 2,4-D TIPA in subsurface aquatic environments, discusses the key factors influencing its degradation, and outlines the standard experimental and analytical protocols for its study. The central finding is that 2,4-D amine salts, including TIPA, rapidly dissociate in water to the 2,4-D acid anion.[5][7][8] Consequently, the persistence of the parent salt is negligible, and the environmental fate in groundwater is governed by the degradation kinetics of the 2,4-D acid. Under aerobic conditions, the 2,4-D acid is typically non-persistent, with half-lives often measured in days to weeks. However, in the anaerobic conditions characteristic of many groundwater systems, its persistence increases significantly, with half-lives extending from months to over a year.[7][9]

The Chemistry and Environmental Entry of 2,4-D Triisopropanolammonium Salt

2,4-D TIPA is formed by reacting the 2,4-D acid with triisopropanolamine.[4] This reaction creates a water-soluble salt formulation that is easy to handle and apply.[4] Once introduced into an aqueous environment, such as soil pore water or groundwater, the salt undergoes rapid dissociation.

The Dissociation Pathway: A Critical First Step

The environmental fate assessment of 2,4-D salts and esters is based on a "bridging" strategy.[8] This strategy recognizes that these forms quickly convert to the parent 2,4-D acid under most environmental conditions.[3][5][8] For amine salts like TIPA, this dissociation is nearly instantaneous in water, yielding the triisopropanolammonium cation and the 2,4-D acid anion.[7][8]

Caption: Dissociation of 2,4-D TIPA salt in an aqueous environment.

Therefore, the persistence of the original TIPA salt formulation in groundwater is not a primary concern. Instead, the focus shifts entirely to the persistence and degradation of the resulting 2,4-D acid anion.

Degradation and Persistence of 2,4-D Acid in Groundwater

The primary mechanism for the breakdown of 2,4-D acid in the environment is microbial degradation.[5][10] Abiotic processes such as photolysis may play a minor role in sunlit surface waters but are negligible in dark groundwater environments.[9][10] Hydrolysis under typical environmental pH is also not a significant degradation pathway.[9]

The Pivotal Role of Redox Conditions

The persistence of 2,4-D in groundwater is overwhelmingly dictated by the presence or absence of oxygen (i.e., redox conditions).

-

Aerobic Conditions: In the presence of dissolved oxygen, aerobic microorganisms utilize 2,4-D as a carbon source.[11] This process is relatively rapid, leading to the cleavage of the acetic acid side chain and subsequent opening of the aromatic ring.[5] The half-life under these conditions is generally short.

-

Anaerobic Conditions: Many groundwater systems are anoxic or anaerobic. Under these conditions, the microbial degradation of 2,4-D is significantly slower and less efficient.[7] This leads to a dramatic increase in its persistence and half-life.[7][9]

The main degradation products of 2,4-D include 2,4-dichlorophenol (2,4-DCP) and chlorohydroquinone, which are eventually mineralized to carbon dioxide.[5][7]

Factors Influencing Persistence in Groundwater

The actual half-life of 2,4-D in a specific groundwater system is a complex function of multiple interacting factors. Understanding these factors is essential for accurate risk assessment.

Caption: Key factors influencing the persistence of 2,4-D in groundwater.

-

Microbiology: The presence of a microbial community adapted to degrading phenoxy herbicides is the most critical factor.[10] Soils with a history of 2,4-D application often show faster degradation rates due to an enriched population of competent microbes.[11]

-

Geochemistry:

-

Redox Potential: As discussed, the presence of oxygen is the primary determinant of the degradation rate.[7][9]

-

pH: Soil and water pH affects the form of 2,4-D and microbial activity. At pH levels above 7, the anionic form predominates, which is more mobile and available for microbial degradation.[10] At low pH (<4), microbial activity can be inhibited.[10]

-

Organic Matter: 2,4-D can adsorb to organic matter in soil and aquifers.[5] While this can slow its leaching, high adsorption can also reduce its bioavailability for microbial degradation.[5]

-

-

Hydrogeology: Coarse-grained sandy soils with low organic content allow for faster water (and solute) movement, increasing the potential for 2,4-D to leach into groundwater before it can be degraded in the topsoil.[5][12]

-

Temperature: Microbial activity, and thus degradation, is generally faster at warmer temperatures and slower in cold conditions, which can increase persistence.[10]

Quantitative Analysis of 2,4-D Half-Life

The reported half-life of 2,4-D varies widely depending on the experimental conditions. Despite its potential for leaching, its persistence is generally attenuated by a relatively short half-life in aerobic soils.[9] However, once in an anaerobic groundwater system, its persistence increases substantially.

| Matrix | Condition | Half-Life (days) | Reference |

| Soil (Field) | Aerobic | < 7 - 10 | [10][13][14] |

| Soil (Lab) | Aerobic Mineral Soil | 6.2 | [9][15] |

| Water (General) | Aerobic | < 10 | [5][10] |

| Water / Sediment (Lab) | Aerobic | 15 | [9] |

| Water / Sediment (Lab) | Anaerobic | 41 - 333 | [9][15] |

| Groundwater (Lab) | Anaerobic | 41 - 1610 | [7] |

Experimental Protocol: Laboratory Groundwater Persistence Study

To determine the half-life of 2,4-D in a specific groundwater environment, a laboratory microcosm study is a standard approach. This protocol is designed to simulate in-situ conditions and differentiate between biological and chemical degradation.

Objective: To determine the rate of 2,4-D degradation in a saturated aquifer material under anaerobic conditions.

Rationale for Experimental Design

-

Microcosms: Using material from the target site (groundwater and aquifer solids) provides a realistic matrix and microbial inoculum.

-

Anaerobic Incubation: This is critical to simulate the redox conditions often found in deep groundwater.

-

Sterile Controls: Treatment with an agent like sodium azide or via autoclaving kills microbes. Comparing degradation in sterile vs. non-sterile microcosms isolates the contribution of microbial activity.

-

Dark Incubation: Eliminates photolysis as a degradation pathway, which is representative of groundwater conditions.

-

Time-Course Sampling: Sacrificing replicate microcosms at multiple time points allows for the construction of a degradation curve and calculation of a half-life.

Step-by-Step Methodology

-

Sample Collection:

-

Aseptically collect representative groundwater and aquifer solids from the target site.

-

Transport samples to the laboratory on ice and store at 4°C. Samples should be processed immediately to maintain microbial viability and in-situ chemistry.

-

-

Microcosm Preparation:

-

In an anaerobic glove box, dispense a known mass of aquifer solids (e.g., 50 g) into multiple sterile serum bottles (e.g., 120 mL).

-

Add a known volume of site groundwater (e.g., 100 mL) to create a slurry.

-

Prepare a parallel set of microcosms for sterile controls. Sterilize these by autoclaving the soil/water mixture or by adding a chemical sterilant (e.g., sodium azide).

-

Seal all bottles with Teflon-lined septa and aluminum crimps.

-

-

Spiking and Incubation:

-

Prepare a stock solution of 2,4-D acid (as the fate of the TIPA salt is that of the acid) in sterile, deoxygenated water.

-

Spike the active and sterile microcosms through the septa to achieve a target initial concentration (e.g., 100 µg/L).

-

Incubate all microcosms in the dark at a temperature representative of the groundwater environment (e.g., 10-15°C).

-

-

Sampling and Analysis:

-

At predetermined time points (e.g., 0, 7, 14, 30, 60, 90, 120 days), sacrifice triplicate active and sterile microcosms.

-

Collect an aqueous sample from each microcosm by centrifuging to separate solids and filtering the supernatant.

-

Preserve the samples as required by the analytical method (e.g., acidification) and store at 4°C until analysis.

-

Analyze the samples for the concentration of 2,4-D using an appropriate method (see Section 6.0).

-

-

Data Analysis:

-

Plot the concentration of 2,4-D versus time for both active and sterile treatments.

-

Assuming first-order kinetics, calculate the degradation rate constant (k) and the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

-

Caption: Experimental workflow for a laboratory groundwater persistence study.

Analytical Methodologies for Quantification

Accurate quantification of 2,4-D in water samples is essential for persistence studies. The choice of method depends on the required sensitivity and the complexity of the sample matrix.

Sample Preparation

For complex matrices, a sample cleanup and concentration step, such as Solid Phase Extraction (SPE), may be required prior to instrumental analysis. This removes interfering compounds and can lower the method's detection limit.

Instrumental Analysis

-

Gas Chromatography (GC): A common technique, often coupled with an Electron Capture Detector (GC/ECD).[7] This method requires a derivatization step to convert the polar 2,4-D acid into a more volatile form suitable for GC analysis.[16] While sensitive, it is laborious.[17]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS): This is often the preferred method for its high sensitivity, selectivity, and ability to analyze the 2,4-D acid directly without derivatization.[18] It is capable of detecting 2,4-D at levels well below the maximum acceptable concentration in drinking water.[7][17]

Example Protocol Outline (LC/MS/MS):

-

Filtration: Filter water samples (e.g., through a 0.45 µm filter) to remove particulates.

-

Direct Injection: Directly inject an aliquot of the filtered sample into the LC/MS/MS system.

-

Chromatographic Separation: Use a suitable C18 reverse-phase HPLC column to separate 2,4-D from other matrix components.

-

Mass Spectrometric Detection: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) for specific and sensitive quantification of the parent and daughter ions of 2,4-D.

-

Quantification: Generate a calibration curve using certified standards to quantify the 2,4-D concentration in the samples.

Conclusion

The environmental persistence of 2,4-D triisopropanolammonium salt in groundwater is not governed by the salt itself, but by the 2,4-D acid anion to which it rapidly dissociates. The half-life of this anion is highly dependent on site-specific conditions. While it degrades relatively quickly in aerobic environments, it can be significantly more persistent under the anaerobic conditions common in groundwater, with half-lives potentially extending for many months. Therefore, any assessment of the potential for groundwater contamination must prioritize the characterization of the subsurface redox environment, microbial community, and hydrogeology. Accurate determination of persistence requires well-designed laboratory or field studies that replicate these in-situ conditions, coupled with sensitive and specific analytical methods like LC/MS/MS.

References

-

A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms - Juniper Publishers. (2019). Juniper Publishers. [Link]

-

2,4-Dichlorophenoxyacetic Acid - CDC. Agency for Toxic Substances and Disease Registry. [Link]

-

2,4-D Technical Fact Sheet - National Pesticide Information Center. National Pesticide Information Center. [Link]

-

2,4-dichlorophenoxyacetic acid (2,4-D) in drinking water: Guideline technical document for public consultation - Canada.ca. (2020). Health Canada. [Link]

-

Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation - EPA. U.S. Environmental Protection Agency. [Link]

-

2,4-D in Drinking-water - World Health Organization. 24d.info. [Link]

-

Quantitative Analysis of 2,4-Dichlorophenoxyacetic Acid in Water Samples by Two Immunosensing Methods | Journal of Agricultural and Food Chemistry - ACS Publications. ACS Publications. [Link]

-

2,4-D - Toxipedia. Toxipedia. [Link]

-

2,4-D Roadside Vegetation Management Herbicide Fact Sheet - WSDOT. (2017). Washington State Department of Transportation. [Link]

-

2,4-Dichlorophenoxyacetic acid - Wikipedia. Wikipedia. [Link]

-

Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities. MDPI. [Link]

-

Method 4015 SCREENING FOR 2,4-DICHLOROPHENOXYACETIC ACID BY IMMUNOASSAY - EPA. U.S. Environmental Protection Agency. [Link]

-

Environmental Fate and Effects Division's Risk Assessment for the Reregistration Eligibility Document for 2,4 - U.S. Environmental Protection Agency. (2001). U.S. Environmental Protection Agency. [Link]

-

Technical Factsheet on: 2,4 - D - EPA Archive. U.S. Environmental Protection Agency. [Link]

-

2,4-DB Interim Registration Review Decision Case Number 0196 December 2019 - Regulations.gov. (2019). Regulations.gov. [Link]

-

RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI. National Center for Biotechnology Information. [Link]

-

2,4-D, triisopropanolamine salt - Chemical Details - Pesticide Info. Pesticide Action Network. [Link]

-

2,4-D (20) EXPLANATION - Food and Agriculture Organization of the United Nations. Food and Agriculture Organization of the United Nations. [Link]

-

Properties and Characteristics of Amine and Ester Formulations of 2,4-D - 24d.info. 24d.info. [Link]

-

2,4-D | US EPA. (2026). U.S. Environmental Protection Agency. [Link]

-

Environmental and Social Risk Assessment for 2,4-D - Wisconsin DNR. Wisconsin Department of Natural Resources. [Link]

-

CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI. National Center for Biotechnology Information. [Link]

-

Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989) - INCHEM. International Programme on Chemical Safety. [Link]

-

2,4-D (Ref: L 208) - AERU - University of Hertfordshire. University of Hertfordshire. [Link]

-

2,4-D Herbicide | Minnesota Department of Agriculture. (2024). Minnesota Department of Agriculture. [Link]

Sources

- 1. epa.gov [epa.gov]

- 2. 2,4-D Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]

- 3. npic.orst.edu [npic.orst.edu]

- 4. 24d.info [24d.info]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. 2,4-dichlorophenoxyacetic acid (2,4-D) in drinking water: Guideline technical document for public consultation - Canada.ca [canada.ca]

- 8. www3.epa.gov [www3.epa.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. invasive.org [invasive.org]

- 11. Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989) [inchem.org]

- 12. archive.epa.gov [archive.epa.gov]

- 13. 2,4-D — Toxipedia [asmalldoseoftoxicology.org]

- 14. wsdot.wa.gov [wsdot.wa.gov]

- 15. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 16. 24d.info [24d.info]

- 17. pubs.acs.org [pubs.acs.org]

- 18. epa.gov [epa.gov]

metabolic breakdown products of 2,4-D triisopropanolammonium salt

An In-depth Technical Guide to the Metabolic Breakdown of 2,4-D Triisopropanolammonium Salt

Introduction: Dissociation as the Critical First Step

2,4-D Triisopropanolammonium (TIPA) salt is a widely used formulation of the systemic herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). A fundamental understanding of its metabolic fate is crucial for assessing its efficacy, environmental impact, and toxicological profile. The first and most critical event upon its introduction into a biological or environmental system is its rapid dissociation.[1][2] The ionic bond between the 2,4-D anion and the triisopropanolammonium cation breaks, yielding two separate entities that follow distinct metabolic and excretory pathways. This guide provides a comprehensive technical overview of the subsequent metabolic breakdown of both components.

Under most environmental conditions, amine salts of 2,4-D are expected to dissociate almost instantaneously.[1] Similarly, ester forms of 2,4-D are rapidly hydrolyzed to the parent 2,4-D acid.[2][3][4] Therefore, the core of the metabolic discussion revolves around the fate of the 2,4-D acid and the triisopropanolamine cation.

Caption: Initial dissociation of 2,4-D TIPA salt into its constituent ions.

Part 1: Metabolic Fate of the 2,4-D Anion